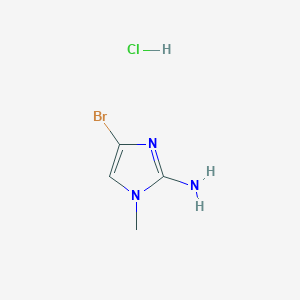

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 1-position, and an amine group at the 2-position, with the hydrochloride salt form enhancing its solubility in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride typically involves the bromination of 1-methyl-1H-imidazole followed by amination. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The brominated intermediate is then reacted with ammonia or an amine source under controlled conditions to introduce the amine group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure hydrochloride salt form.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1-methyl-1H-imidazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride is in the synthesis of pharmaceutical compounds. It serves as a crucial building block for developing drugs that target specific enzymes or receptors. For instance, derivatives of this compound have shown potential in antibacterial and anticancer applications.

Case Study: Antibacterial Activity

A study evaluated various imidazole derivatives, including those derived from this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .

Materials Science

In materials science, this compound is utilized to develop novel materials with specific electronic or optical properties. Its unique structure allows it to participate in various chemical reactions that can lead to the formation of advanced materials used in electronics and photonics.

Case Study: Synthesis of Functional Materials

Research has demonstrated the use of this compound in synthesizing functionalized polymers and nanomaterials, highlighting its versatility as a precursor in creating materials with tailored properties .

Biological Studies

The compound is also employed in biological studies to investigate cellular processes and pathways. Its derivatives are synthesized to explore their interactions with biological targets, contributing to our understanding of biochemical mechanisms.

Case Study: Cellular Mechanisms

In vitro studies have shown that derivatives of this compound can modulate cellular responses related to cancer progression and microbial resistance. These studies often employ techniques such as molecular docking and ADME profiling to assess the pharmacokinetic properties of synthesized compounds .

Research indicates that 4-Bromo-1-methyl-1H-imidazol-2-amino hydrochloride exhibits notable biological activities due to its imidazole moiety, which is known for its role in various biochemical processes. The compound's potential therapeutic applications include:

- Antimicrobial activity against resistant bacterial strains.

- Anticancer properties through modulation of cellular pathways.

- Development of new materials with enhanced functionalities.

Mécanisme D'action

The mechanism of action of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-1H-imidazole: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.

4-Bromo-1H-imidazole: Lacks the methyl group, which can affect its solubility and reactivity.

2-Bromo-1-methyl-1H-imidazole: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

Uniqueness

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the bromine and amine groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine substituent on the imidazole ring, which is significant for its biological activity. The chemical structure can be represented as follows:

This structure influences its interactions with biological targets, potentially enhancing its efficacy against various pathogens.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and has moderate effectiveness against Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. The compound's efficacy against various fungal strains has been documented as follows:

Antifungal Efficacy:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

This activity suggests that the compound could be a candidate for treating fungal infections, particularly those caused by Candida species .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine substituent enhances the compound's ability to interact with bacterial cell membranes or specific enzymatic pathways critical for microbial survival.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related imidazole derivatives, providing insights into structure-activity relationships (SAR) that may apply to this compound:

- Vascular Adhesion Protein Inhibition : Research has shown that imidazole derivatives can inhibit vascular adhesion protein (VAP)-1, which is implicated in diabetic macular edema. Such findings suggest potential therapeutic applications in ocular diseases .

- Antiviral Activity : Some derivatives in the imidazole family have been explored for their antiviral properties against SARS-CoV-2, indicating a broader spectrum of activity that may include respiratory viruses .

Propriétés

IUPAC Name |

4-bromo-1-methylimidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.ClH/c1-8-2-3(5)7-4(8)6;/h2H,1H3,(H2,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABPBLUANJVLHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.